Methyl 2-((4-methoxybenzyl)amino)benzoate
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Overview
Description
Methyl 2-((4-methoxybenzyl)amino)benzoate is an organic compound with the molecular formula C17H19NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 4-methoxybenzyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-methoxybenzyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nucleophilic substitution followed by esterification. Reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-methoxybenzyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Methyl 2-((4-methoxybenzyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Methyl 2-((4-methoxybenzyl)amino)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((4-methoxybenzoyl)amino)benzoate
- Methyl 3-hydroxy-2-((4-methoxybenzyl)amino)butanoate
- Methyl 2-((4-methoxyphenyl)amino)benzoate
Uniqueness
Methyl 2-((4-methoxybenzyl)amino)benzoate is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 2-[(4-methoxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C16H17NO3/c1-19-13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16(18)20-2/h3-10,17H,11H2,1-2H3 |
InChI Key |
XZQAOXPCNYHOEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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